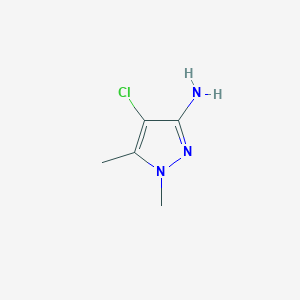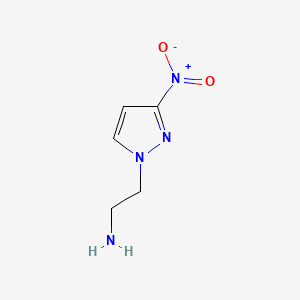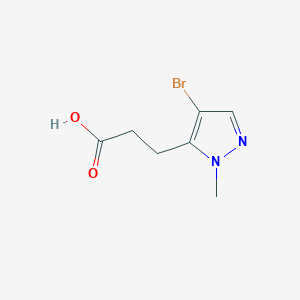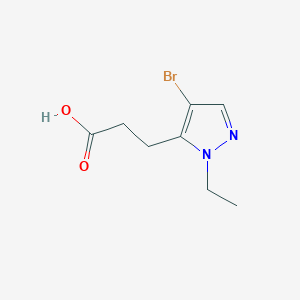![molecular formula C12H10F3N3O2 B3197604 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid CAS No. 1006433-86-8](/img/structure/B3197604.png)
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Vue d'ensemble
Description
“4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It is also known as 4-amino-3-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H6F3NO2 . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.13 . It has a density of 1.489 and a melting point of 204-206°C . It also has a boiling point of 319.1±42.0 °C (Predicted) .Applications De Recherche Scientifique
LC-MS/MS Study of Nitisinone Degradation
Nitisinone, a triketone herbicide, was extensively studied for its medical applications, particularly for treating hepatorenal tyrosinemia, a rare metabolic disease. A detailed study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) explored the stability of Nitisinone under various conditions, revealing the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid, shedding light on its properties and potential medical implications (Barchańska et al., 2019).
Chemistry of Pyrazolines
Pyrazoline Chemistry
The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its significance in synthesizing various classes of heterocyclic compounds and dyes was reviewed. The unique reactivity of DCNP under mild conditions presents a valuable building block in synthesis, hinting at the potential of related compounds for innovative transformations (Gomaa & Ali, 2020).
Plant Metabolism & Benzoic Acid Derivatives
Impact on Plant Metabolism
A study on the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves highlighted the intricate relationship between these compounds and plant growth and respiration. The results provide insights into the classification of benzoic acid derivatives and their role in plant biology (Nagutb, 1964).
Quinoxaline in Medicinal Chemistry
Antitumoral Properties of Quinoxaline
Quinoxaline and its analogs have been studied for their potential in medicinal chemistry, particularly as catalysts' ligands and for their antitumoral properties. The synthesis process and the formation of various substituted derivatives provide a foundation for exploring the role of these compounds in cancer treatment (Kishor, 2015).
Radical Scavengers & Chromones
Chromones as Radical Scavengers
Chromones have been identified as natural compounds with significant antioxidant properties, contributing to their biological activities such as anti-inflammatory, antidiabetic, and anticancer effects. The review discusses the importance of specific structural components for their radical scavenging activity and potential in preventing cell impairment, highlighting the therapeutic potential of chromone derivatives (Yadav et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5,16H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLRVYWKGPRVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197528.png)



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B3197551.png)








